molecular formula C4H3F2NS B2828596 2-(Difluoromethyl)thiazole CAS No. 2149601-66-9

2-(Difluoromethyl)thiazole

Cat. No.: B2828596
CAS No.: 2149601-66-9
M. Wt: 135.13
InChI Key: YITLUDFHUMNDAX-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)thiazole is a heterocyclic compound containing a thiazole ring substituted with a difluoromethyl group at the second position Thiazoles are known for their aromaticity and the presence of both sulfur and nitrogen atoms in the ring, which contribute to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)thiazole typically involves the introduction of the difluoromethyl group into the thiazole ring. One common method is the reaction of thiazole with difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under basic conditions. The reaction is often carried out in the presence of a base like potassium carbonate or sodium hydride in an aprotic solvent such as dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of metal catalysts, such as palladium or copper, can facilitate the difluoromethylation reaction, making it more efficient and scalable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the difluoromethyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, methylthiazoles, and various substituted thiazoles .

Scientific Research Applications

2-(Difluoromethyl)thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)thiazole involves its interaction with various molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. This interaction can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    Thiazole: The parent compound without the difluoromethyl group.

    2-Methylthiazole: A similar compound with a methyl group instead of a difluoromethyl group.

    2-Trifluoromethylthiazole: A compound with a trifluoromethyl group, which has different electronic and steric properties.

Uniqueness: 2-(Difluoromethyl)thiazole is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and reactivity compared to its analogs. The difluoromethyl group enhances the compound’s ability to participate in hydrogen bonding and other interactions, making it a valuable building block in various chemical and biological applications .

Properties

IUPAC Name

2-(difluoromethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F2NS/c5-3(6)4-7-1-2-8-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITLUDFHUMNDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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